molecular formula C10H9N3O3 B1326449 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 46713-46-6

2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B1326449
CAS No.: 46713-46-6
M. Wt: 219.2 g/mol
InChI Key: PLPSPGNBNDLLTD-UHFFFAOYSA-N
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Description

2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds within the 1,3,4-oxadiazole family, including derivatives of 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, have demonstrated significant biological activities. For instance, some derivatives have shown remarkable antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli (Jafari et al., 2017). Furthermore, another study highlighted the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole-based chalcone derivatives as novel bio-active agents against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013).

Central Nervous System (CNS) Depressant Activity

Research on substituted 1,3,4-oxadiazoles has uncovered their potential in exhibiting CNS depressant activities. Certain derivatives have been identified as promising in antidepressant, anticonvulsant, and antianxiety activities with minimal neurotoxicity, pointing towards the therapeutic potential of these compounds in CNS disorders (Singh et al., 2012).

Future Directions

Future research on “2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole” could involve exploring its potential biological activities, given that other oxadiazole derivatives have been found to exhibit a range of such activities . Additionally, research could be conducted to optimize the synthesis of this compound and to explore its reactivity and physical and chemical properties in more detail.

Properties

IUPAC Name

2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-9-11-12-10(16-9)7-3-5-8(6-4-7)13(14)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPSPGNBNDLLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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